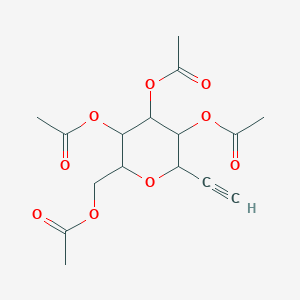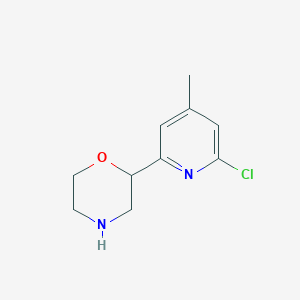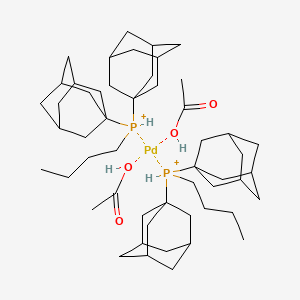
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is a complex organometallic compound that combines the properties of acetic acid, adamantyl groups, butylphosphanium, and palladium. This compound is of significant interest in the field of catalysis, particularly in organic synthesis and industrial applications due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bis(1-adamantyl)-butylphosphanium;palladium typically involves the reaction of acetic acid with bis(1-adamantyl)-butylphosphanium and a palladium precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetic acid, bis(1-adamantyl)-butylphosphanium chloride, and palladium acetate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The adamantyl or butylphosphanium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species. Substitution reactions can result in the formation of new organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism by which acetic acid;bis(1-adamantyl)-butylphosphanium;palladium exerts its effects involves the coordination of the palladium center with various substrates. The adamantyl and butylphosphanium groups provide steric and electronic effects that enhance the reactivity and selectivity of the palladium center. The compound can activate substrates through oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;bis(1-adamantyl)-methylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-ethylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-propylphosphanium;palladium
Uniqueness
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is unique due to the presence of the butylphosphanium group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the compound’s reactivity, selectivity, and overall catalytic performance, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C52H88O4P2Pd+2 |
|---|---|
Poids moléculaire |
945.6 g/mol |
Nom IUPAC |
acetic acid;bis(1-adamantyl)-butylphosphanium;palladium |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/p+2 |
Clé InChI |
IUOBAYUGVFYHFB-UHFFFAOYSA-P |
SMILES canonique |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)O.CC(=O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


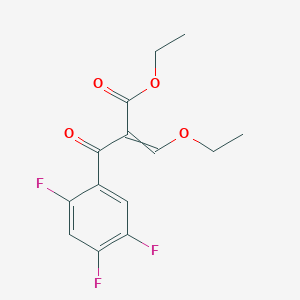
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
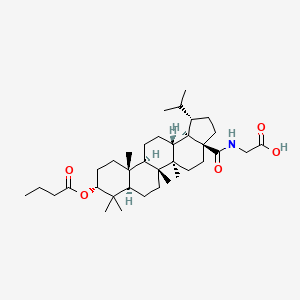

![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
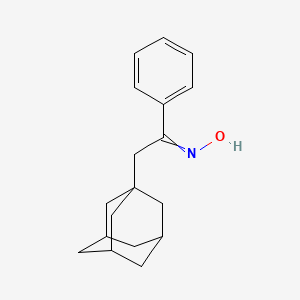
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)

